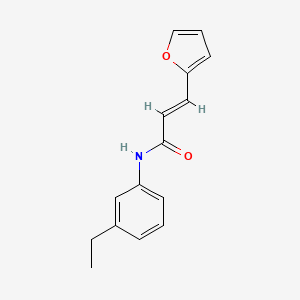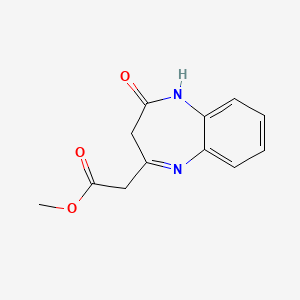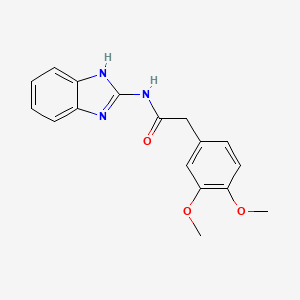
3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide, also known as CPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAA belongs to the class of acrylamide derivatives and has been found to possess numerous biological activities.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide is not fully understood. However, it has been suggested that 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide inhibits the growth of cancer cells by inducing apoptosis through the mitochondrial pathway. 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has also been found to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase, which may contribute to its biological activities.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. Additionally, 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has been found to possess antioxidant properties, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide in lab experiments is its ability to inhibit the growth of cancer cells. 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has also been found to possess antifungal and antibacterial properties, which may make it useful in studying the effects of these microorganisms. However, one of the limitations of using 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are numerous future directions for research on 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide. One area of research is the development of 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide derivatives with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide and its potential applications in various fields, such as cancer therapy and drug development. Finally, more research is needed to determine the potential toxicity of 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide and its derivatives.
Métodos De Síntesis
3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with malononitrile followed by the reaction of the resulting intermediate with 5-methyl-2-pyridylamine. The final step involves the reaction of the resulting intermediate with acryloyl chloride to obtain 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has been studied extensively for its various biological activities. It has been found to possess anticancer, antifungal, and antibacterial properties. 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has also been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. Additionally, 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has been found to possess anti-inflammatory and analgesic properties.
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-11-2-8-14(17-10-11)18-15(19)9-5-12-3-6-13(16)7-4-12/h2-10H,1H3,(H,17,18,19)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZVFYRLCHDERV-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(acetylamino)phenyl]-1-naphthamide](/img/structure/B5708143.png)

![2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5708155.png)

![N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5708164.png)


![1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5708178.png)

![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine](/img/structure/B5708196.png)
![N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5708203.png)
